![molecular formula C8H8Cl2 B020077 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene CAS No. 103063-82-7](/img/structure/B20077.png)
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene, also known as DCTO, is a cyclic compound that has been extensively studied in scientific research due to its unique structure and potential applications. It is a polycyclic hydrocarbon that contains three fused rings and two chlorine atoms. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes and proteins involved in tumor growth and inflammation. It may also act as a free radical scavenger, which can help to prevent oxidative damage to cells.
Effets Biochimiques Et Physiologiques
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain tumor cells in vitro and in vivo. It has also been found to have anti-inflammatory effects and can reduce the production of certain inflammatory cytokines. Additionally, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been found to have antioxidant properties and can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene in lab experiments is its unique structure, which can lead to the formation of novel compounds with potential applications. Additionally, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is relatively easy to synthesize using various methods. However, one limitation of using 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene. One direction is to further investigate its potential as an antitumor and anti-inflammatory agent. Another direction is to explore its potential as a catalyst for various chemical reactions. Additionally, further research is needed to fully understand the mechanism of action of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene and its potential applications in other areas of scientific research.
In conclusion, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is a cyclic compound that has been extensively studied in scientific research due to its unique structure and potential applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene have been discussed in this paper. While there is still much to learn about 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene, its potential applications in scientific research make it an important compound to study.
Méthodes De Synthèse
The synthesis of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been achieved using various methods. One of the most common methods is the Diels-Alder reaction between cyclopentadiene and 1,2-dichloroethylene. This reaction leads to the formation of a Diels-Alder adduct, which can then be dehydrogenated to form 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene. Another method involves the reaction between cyclopentadiene and 1,2-dichloro-1,1,2,2-tetrafluoroethylene, which leads to the formation of a Diels-Alder adduct that can be dechlorinated to form 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene.
Applications De Recherche Scientifique
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been found to have several potential applications in scientific research. It has been studied for its antitumor and anti-inflammatory properties. It has also been found to have potential as a catalyst for various chemical reactions. Additionally, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been used as a starting material for the synthesis of other compounds.
Propriétés
Numéro CAS |
103063-82-7 |
|---|---|
Nom du produit |
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene |
Formule moléculaire |
C8H8Cl2 |
Poids moléculaire |
175.05 g/mol |
Nom IUPAC |
3,3-dichlorotricyclo[3.2.1.02,4]oct-6-ene |
InChI |
InChI=1S/C8H8Cl2/c9-8(10)6-4-1-2-5(3-4)7(6)8/h1-2,4-7H,3H2 |
Clé InChI |
GQKQNYMVDOQVIX-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C3(Cl)Cl |
SMILES canonique |
C1C2C=CC1C3C2C3(Cl)Cl |
Synonymes |
Tricyclo[3.2.1.02,4]oct-6-ene, 3,3-dichloro-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



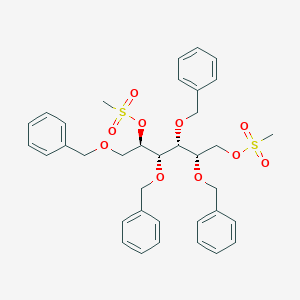
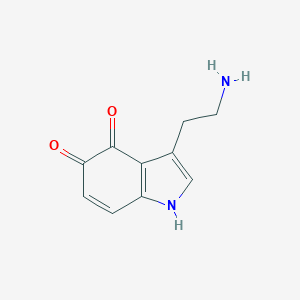
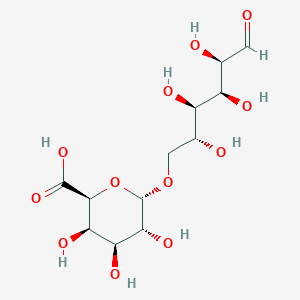
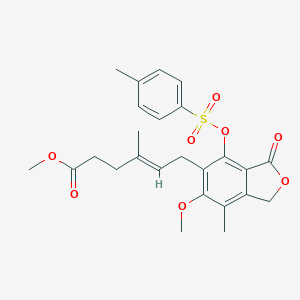
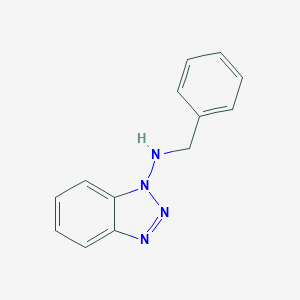
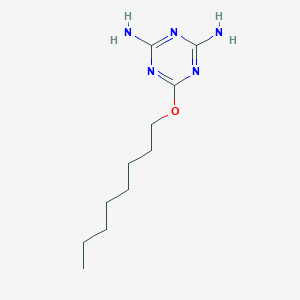
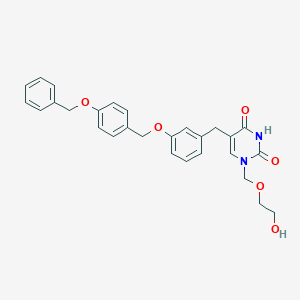
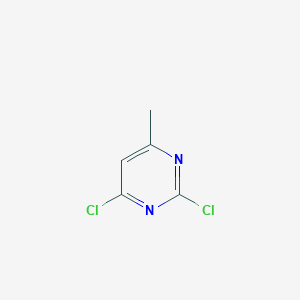
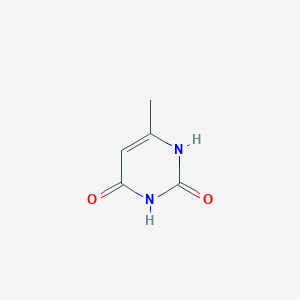
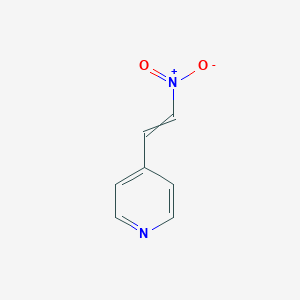


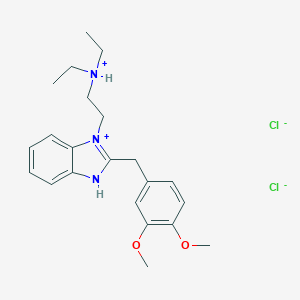
![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)